An In-depth Technical Guide to 4-(3-Fluoroazetidin-1-yl)piperidine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-(3-Fluoroazetidin-1-yl)piperidine: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(3-fluoroazetidin-1-yl)piperidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, potential synthetic routes, and its strategic importance in the design of novel therapeutics. The integration of a fluorinated azetidine with a piperidine core creates a unique three-dimensional scaffold that offers desirable properties for modulating biological targets.
Core Chemical Identity and Structure
4-(3-Fluoroazetidin-1-yl)piperidine is a saturated heterocyclic compound. It is most commonly handled and commercially available as a dihydrochloride salt to improve its stability and solubility.[1]
Chemical Structure:
Caption: 2D structure of 4-(3-Fluoroazetidin-1-yl)piperidine.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | 4-(3-Fluoroazetidin-1-yl)piperidine | - |
| Synonym(s) | 3-fluoro-1-(piperidin-4-yl)azetane | [1] |
| CAS Number | 1147422-28-3 (Free Base) | [2] |
| 1403767-21-4 (Dihydrochloride) | [1][3] | |
| Molecular Formula | C₈H₁₅FN₂ (Free Base) | [2] |
| C₈H₁₇Cl₂FN₂ (Dihydrochloride) | [1] | |
| Molecular Weight | 231.14 g/mol (Dihydrochloride) | [1] |
| SMILES | FC1CN(C2CCNCC2)C1.[H]Cl.[H]Cl | [1] |
| InChIKey | MOTOMPUZVPDAQF-UHFFFAOYSA-N (Free Base) | [4] |
Physicochemical and Calculated Properties
The introduction of the fluorine atom significantly influences the molecule's electronic properties, such as basicity, while the overall scaffold maintains a desirable profile for drug development. The properties listed below are primarily for the dihydrochloride salt, which is the common commercial form.
Table 2: Physicochemical and Computational Data
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Purity | ≥98% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [1] |
| LogP (Calculated) | 1.2357 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Expertise & Experience Insight: The low TPSA and calculated LogP suggest that this molecule possesses good drug-like properties, with a high potential for oral bioavailability and cell permeability. The single rotatable bond between the two rings provides a degree of conformational rigidity, which can be advantageous for achieving selective binding to a biological target.
Synthesis and Reactivity
Conceptual Synthetic Workflow:
The synthesis would likely involve the reaction of a protected piperidin-4-one with 3-fluoroazetidine, followed by deprotection. A more direct route, reductive amination, would couple 3-fluoroazetidine directly with a suitable piperidine precursor.
Caption: Conceptual workflow for the synthesis via reductive amination.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a high-yield, reliable method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.
-
Protecting Group: The use of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a standard strategy. It prevents self-condensation and other side reactions. Its removal under acidic conditions is straightforward and typically quantitative.
Applications in Medicinal Chemistry
The 4-(azetidin-1-yl)piperidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The addition of a fluorine atom further enhances its utility.
-
The Piperidine Moiety: Piperidine rings are ubiquitous in pharmaceuticals, found in over twenty classes of drugs.[6] Their saturated, three-dimensional nature allows them to effectively probe the binding pockets of proteins, often leading to high-affinity interactions. They are common in drugs targeting the central nervous system (CNS), as well as in treatments for cancer, viral infections, and inflammation.[7][8]
-
The Fluoroazetidine Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[9] The strained azetidine ring provides a rigid vector for the fluorine atom, presenting it to the biological target in a well-defined orientation. This can be critical for achieving selectivity and potency. The synthesis of fluorinated piperidines and other N-heterocycles is an active area of research for this reason.[9]
-
Combined Value: As a complete unit, 4-(3-fluoroazetidin-1-yl)piperidine serves as a valuable building block for creating novel chemical entities. It has been incorporated into molecules developed as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), highlighting its relevance in metabolic disease research.[10]
Spectroscopic Characterization Protocols & Anticipated Data
A rigorous spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for this molecule were not found, the following represents the expected data based on its structure and data from analogous compounds.[11][12]
Experimental Protocol for NMR & MS
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt form).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~16 ppm, 32 scans, and a relaxation delay of 2 seconds. Use the residual solvent peak for referencing.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of ~220 ppm, 1024 scans, and a relaxation delay of 2-5 seconds.
-
Mass Spectrometry (MS): Analyze a dilute solution of the sample using Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.
Table 3: Anticipated ¹H NMR Spectroscopic Data (in D₂O)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~5.4 - 5.6 | dddd (J ≈ 56, 7, 5, 3 Hz) | CHF (azetidine) |
| ~4.2 - 4.5 | m | CH₂N (azetidine) |
| ~3.5 - 3.8 | m | CH₂N (piperidine) |
| ~3.0 - 3.4 | m | CHN (piperidine) & CH₂N (piperidine) |
| ~2.0 - 2.3 | m | CH₂ (piperidine) |
| ~1.6 - 1.9 | m | CH₂ (piperidine) |
Note: The large doublet splitting (~56 Hz) for the proton attached to the fluorine-bearing carbon is a characteristic feature.
Table 4: Anticipated Key Spectroscopic Data
| Technique | Expected Observation |
| ¹³C NMR | A doublet for the carbon bearing the fluorine (C-F) with a large coupling constant (¹JCF ≈ 200-250 Hz). |
| IR Spectroscopy | C-H stretching (~2850-3000 cm⁻¹), N-H stretching (broad, ~2400-2700 cm⁻¹ for the amine salt), and a C-F stretching band (~1000-1100 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ of the free base at m/z ≈ 159.13. |
Safety and Handling
The compound, particularly in its salt forms, should be handled with appropriate care in a laboratory setting. The information below is synthesized from safety data sheets for the dihydrochloride salt and related piperidine compounds.[1][13][14][15]
Table 5: GHS Hazard and Precautionary Information
| Category | Code(s) | Description |
| Signal Word | Warning | [5] |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][5] |
| Precautionary Statements | P261, P280, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Trustworthiness & Self-Validating Protocols:
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[15] Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended (2-8°C).[1] Protect from moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[16][17]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. PubMed. [Link]
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EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Moldavian Journal of Chemistry. [Link]
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